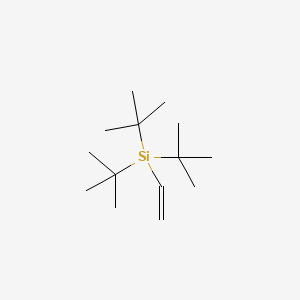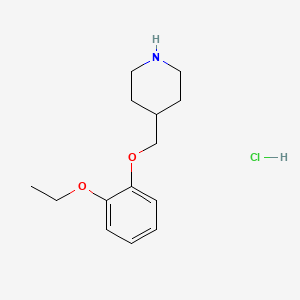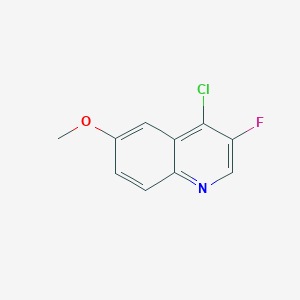![molecular formula C10H11NO3S3 B14145046 Methyl [methyl(phenyl)carbamoyl]trisulfane-1-carboxylate CAS No. 88766-59-0](/img/structure/B14145046.png)
Methyl [methyl(phenyl)carbamoyl]trisulfane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl [methyl(phenyl)carbamoyl]trisulfane-1-carboxylate is a complex organic compound characterized by its unique structure, which includes a carbamoyl group, a trisulfane linkage, and a carboxylate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [methyl(phenyl)carbamoyl]trisulfane-1-carboxylate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of methyl phenylcarbamate with sulfur to form the trisulfane linkage. The reaction conditions often require the use of a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process would include precise control of temperature, pressure, and reaction time to ensure high yield and purity of the final product. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl [methyl(phenyl)carbamoyl]trisulfane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The trisulfane linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to break the trisulfane linkage, yielding simpler sulfur-containing compounds.
Substitution: The carbamoyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can react with the carbamoyl group under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the trisulfane linkage can yield sulfoxides, while reduction can produce thiols or disulfides.
Applications De Recherche Scientifique
Methyl [methyl(phenyl)carbamoyl]trisulfane-1-carboxylate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein modifications.
Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent due to its unique chemical properties.
Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mécanisme D'action
The mechanism by which Methyl [methyl(phenyl)carbamoyl]trisulfane-1-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The trisulfane linkage can form covalent bonds with thiol groups in proteins, leading to modifications that affect their function. This interaction can disrupt normal cellular processes, making the compound a potential therapeutic agent.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl [methyl(phenyl)carbamoyl]disulfane-1-carboxylate: Similar structure but with a disulfane linkage instead of trisulfane.
Phenylcarbamoyl trisulfane: Lacks the methyl and carboxylate groups, making it less complex.
Methyl [methyl(phenyl)carbamoyl]monosulfane-1-carboxylate: Contains only one sulfur atom in the linkage.
Uniqueness
Methyl [methyl(phenyl)carbamoyl]trisulfane-1-carboxylate is unique due to its trisulfane linkage, which imparts distinct chemical reactivity and biological activity
Propriétés
Numéro CAS |
88766-59-0 |
|---|---|
Formule moléculaire |
C10H11NO3S3 |
Poids moléculaire |
289.4 g/mol |
Nom IUPAC |
methyl [[methyl(phenyl)carbamoyl]trisulfanyl]formate |
InChI |
InChI=1S/C10H11NO3S3/c1-11(8-6-4-3-5-7-8)9(12)15-17-16-10(13)14-2/h3-7H,1-2H3 |
Clé InChI |
NJBGWCHTGIFNQK-UHFFFAOYSA-N |
SMILES canonique |
CN(C1=CC=CC=C1)C(=O)SSSC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-(4-ethylphenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl]ethanone](/img/structure/B14144964.png)
![N-{[(9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl)oxy]acetyl}-L-phenylalanine](/img/structure/B14144974.png)

![(5E)-2-amino-5-[(5-nitrofuran-2-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B14144982.png)



![1-[Chloro(difluoro)methoxy]-4-[[4-(4-pentylcyclohexyl)cyclohexyl]methoxy]benzene](/img/structure/B14145028.png)
![3-[1-(4-Bromophenyl)pyrrolidin-2-yl]propan-1-ol](/img/structure/B14145034.png)



![2-[(4-hydroxy-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B14145053.png)

